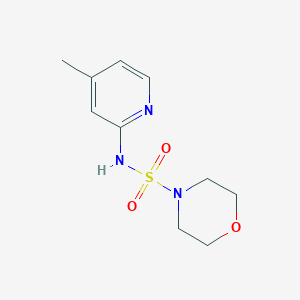![molecular formula C21H22N4O2 B279166 N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide, also known as L-779,976, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to have a high affinity for the histamine H3 receptor.
Wirkmechanismus
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide involves its binding to the histamine H3 receptor. This receptor is located presynaptically on neurons and is involved in the regulation of neurotransmitter release. By binding to this receptor, N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide inhibits the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine in the brain. This can have therapeutic effects in various neurological disorders such as Alzheimer's disease, ADHD, and narcolepsy. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide in lab experiments is its high affinity for the histamine H3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, the compound has been extensively studied, and its pharmacological properties are well characterized. However, one of the limitations of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide is its potential non-specific effects on other receptors and enzymes. This can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide. One direction is the development of more selective compounds that target the histamine H3 receptor. This can help to minimize the potential non-specific effects of the compound. Another direction is the study of the compound in animal models of various neurological disorders to determine its potential therapeutic effects. Additionally, the compound can be studied in combination with other drugs to determine its potential synergistic effects.
Synthesemethoden
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide involves a series of chemical reactions. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(3-aminopropyl)imidazole to form the intermediate product. The final step involves the reaction of the intermediate product with benzoyl chloride to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. This compound has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
Eigenschaften
Produktname |
N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide |
|---|---|
Molekularformel |
C21H22N4O2 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
N-(3-imidazol-1-ylpropyl)-2-[(3-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H22N4O2/c1-16-6-4-7-17(14-16)20(26)24-19-9-3-2-8-18(19)21(27)23-10-5-12-25-13-11-22-15-25/h2-4,6-9,11,13-15H,5,10,12H2,1H3,(H,23,27)(H,24,26) |
InChI-Schlüssel |
XLIREPINQOVANP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)


![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)








![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)